An In-depth Technical Guide to Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6)
An In-depth Technical Guide to Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Substituted Cyclobutanes in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance the pharmacological properties of small molecules, including metabolic stability and binding affinity.[2] Methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a functionalized cyclobutane derivative, represents a key building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical insights required for its utilization in a research and development setting.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1408075-88-6 | [3] |
| Molecular Formula | C₇H₁₀O₃ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| IUPAC Name | methyl 1-methyl-3-oxocyclobutane-1-carboxylate | [3] |
| SMILES | COC(=O)C1(C)CC(=O)C1 | [3] |
Synthesis and Mechanistic Considerations
Step 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid
The synthesis of the precursor, methyl 3-oxocyclobutanecarboxylate, can be achieved through the Fischer esterification of 3-oxocyclobutanecarboxylic acid with methanol under acidic catalysis.[4]
Reaction:
Figure 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid.
Experimental Protocol:
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To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.[5]
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the methanol oxygen. The subsequent elimination of a water molecule yields the ester.
Step 2: Alpha-Methylation of Methyl 3-oxocyclobutanecarboxylate
The introduction of the methyl group at the C1 position can be accomplished via an enolate-mediated alkylation.
Reaction Mechanism:
Figure 2: Proposed Alpha-Methylation of the Ester.
Experimental Protocol:
-
Prepare a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Slowly add a solution of methyl 3-oxocyclobutanecarboxylate to the LDA solution to form the enolate.
-
Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
Causality: The strong base deprotonates the alpha-carbon to the ester, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with methyl iodide to form the C-C bond, yielding the final methylated product. The use of a strong, hindered base like LDA is crucial to ensure complete and regioselective enolate formation while minimizing side reactions.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While specific spectra for Methyl 3-oxo-1-methyl-cyclobutanecarboxylate are not publicly available, the expected spectral features can be predicted based on its structure and comparison with its unmethylated precursor.
1H NMR Spectroscopy
The proton NMR spectrum of the unmethylated precursor, methyl 3-oxocyclobutanecarboxylate, shows characteristic signals for the cyclobutane ring protons and the methyl ester.[6]
Expected 1H NMR Data for Methyl 3-oxo-1-methyl-cyclobutanecarboxylate:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.7 | Singlet |
| Ring CH₂ | 2.8 - 3.5 | Multiplet |
| -CH₃ | ~1.3 | Singlet |
The key diagnostic signal for the successful methylation will be the appearance of a singlet corresponding to the newly introduced methyl group at the C1 position, and the disappearance of the proton signal at the C1 position that was present in the starting material.
13C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the carbon skeleton.
Expected 13C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ketone) | >200 |
| C=O (Ester) | ~170-175 |
| -OCH₃ | ~52 |
| Quaternary C1 | ~50-60 |
| Ring CH₂ | ~40-50 |
| -CH₃ | ~20-25 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1785 (strained ring) | Strong |
| C=O (Ester) | ~1740 | Strong |
| C-O (Ester) | 1300-1100 | Strong |
| C-H (sp³) | 3000-2850 | Medium |
The presence of two distinct carbonyl stretching frequencies will be a key feature of the IR spectrum, confirming the presence of both the ketone and the ester functionalities. The higher wavenumber for the ketone C=O stretch is characteristic of a strained four-membered ring.[7]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 142.16.
Applications in Drug Discovery and Development
While specific applications of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate are not extensively documented in publicly available literature, its structural features make it a highly valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2]
Potential Roles:
-
Scaffold for Bioactive Molecules: The functionalized cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding to biological targets.
-
Intermediate for Novel Heterocycles: The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of novel heterocyclic systems.
-
Probing Structure-Activity Relationships (SAR): As a well-defined building block, it can be systematically incorporated into lead compounds to probe the impact of a constrained cyclobutane moiety on biological activity.
Figure 3: Potential Synthetic Utility in Medicinal Chemistry.
Conclusion
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a promising, yet under-explored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical two-step sequence. The unique conformational constraints and versatile functional groups of this molecule offer significant potential for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable compound in their research endeavors.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ChemBK. (2024, April 9). methyl 3-oxocyclobutanecarboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]
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ScholarWorks@GVSU. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 1-methyl-3-oxocyclopentanecarboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
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ResearchGate. (2025, August 7). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants | Request PDF. Retrieved from [Link]
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